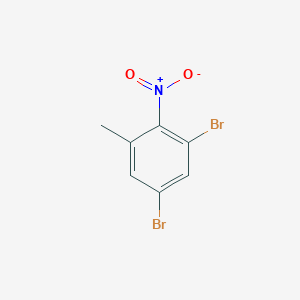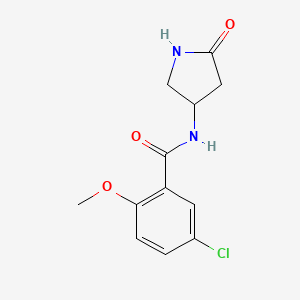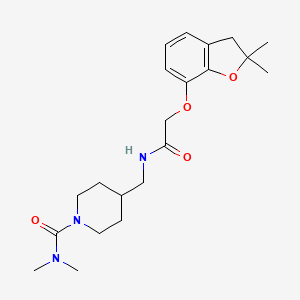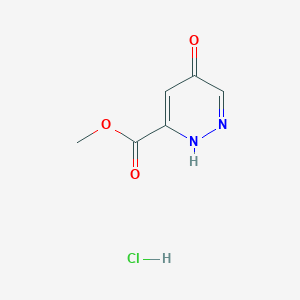![molecular formula C11H12 B2631007 1-Phenylbicyclo[1.1.1]pentane CAS No. 134938-21-9](/img/structure/B2631007.png)
1-Phenylbicyclo[1.1.1]pentane
Descripción general
Descripción
1-Phenylbicyclo[1.1.1]pentane is a chemical compound that is part of the bicyclic bridged compounds family . It is a hydrocarbon with a unique structure that consists of three rings of four carbon atoms each . This compound is highly strained .
Synthesis Analysis
The synthesis of this compound and its derivatives has been a topic of interest in the scientific community. A practical general reaction that gives bicyclo[1.1.1]pentanes on mg- to kg-quantities using just light has been reported . The synthesis of unsymmetrical phenylseleno-substituted bicyclo[1.1.1]pentane derivatives by radical addition of organoselenium reagents to [1.1.1]propellane has also been described .Molecular Structure Analysis
The molecular structure of this compound consists of three rings of four carbon atoms each . The structure is highly strained .Chemical Reactions Analysis
Bicyclo[1.1.1]pentanes (BCPs) have been established as attractive bioisosteres for para-substituted benzene rings in drug design . They confer various beneficial properties compared with their aromatic “parents” . BCPs featuring a wide array of bridgehead substituents can now be accessed by an equivalent variety of methods .Physical And Chemical Properties Analysis
BCPs generally offer high passive permeability, high water solubility, and improved metabolic stability . These properties make them valuable in drug design .Aplicaciones Científicas De Investigación
Bioisostere Applications
1-Phenylbicyclo[1.1.1]pentane (BCP) is extensively used as a bioisostere in drug development. It effectively replaces phenyl, tert-butyl, and alkynyl fragments in drug candidates, improving their physicochemical properties. This application is significant because BCP can improve drug solubility and metabolic stability (Ma, Sloman, Han, & Bennett, 2019).
Synthetic Chemistry
BCP is a versatile compound in synthetic chemistry. For example, oxidation of 2-phenylbicyclo[1.1.1]pentan-2-ol can yield various derivatives, including carboxylic acid, amine, nitro derivative, and phenyl ketone. These derivatives are valuable in various chemical transformations (Wiberg, Ross, Isbell, & Mcmurdie, 1993).
Advancements in Synthesis
Recent advances in BCP synthesis focus on creating unsymmetrically 1,3-difunctionalized BCP derivatives. Such advancements are crucial for expanding the chemical space of drugs and optimizing drug candidates (Kanazawa & Uchiyama, 2018).
BCP in Medicinal Chemistry
BCP is emerging as a critical scaffold in medicinal chemistry due to its bioisosteric similarity to 1,4-phenylene and 1,2-alkynyl functions. Its utility is particularly pronounced due to the scarcity of stable, versatile synthetic building blocks (Lasányi, Máth, & Tolnai, 2022).
Application in Drug-like Molecules
BCP is valued for its potential to create drug-like molecules with good passive permeability, high aqueous solubility, and improved metabolic stability. However, the challenge remains in functionalizing BCP for broader applications (Kanazawa, Maeda, & Uchiyama, 2017).
High Energy Density Materials
BCP derivatives, particularly those with multiple nitro groups, are explored for their application in high energy density materials (HEDMs). These derivatives have high heat of formation and densities, making them potential candidates in defense applications (Ghule, Sarangapani, Jadhav, & Tewari, 2011).
Pharmaceutical Applications
BCP has been incorporated into various pharmaceutical compounds, replacing traditional phenyl groups. Its incorporation has shown to impact the efficacy and physicochemical profile of these drugs positively (Measom et al., 2017).
Mecanismo De Acción
Target of Action
1-Phenylbicyclo[1.1.1]pentane, a unique chemical compound, has been identified as a bioisostere for internal alkynes, tert-butyl groups, and mono-substituted/1,4-disubstituted arenes . This means that this compound can mimic these groups in biological systems, interacting with the same targets and playing a similar role .
Mode of Action
The mode of action of this compound is primarily through its interaction with its targets. As a bioisostere, it can replace certain groups in a molecule without significantly altering the overall properties of the molecule . This allows this compound to interact with its targets in a similar manner to the groups it is replacing, leading to similar changes in the biological system .
Biochemical Pathways
This compound can influence various biochemical pathways due to its role as a bioisostere . The exact pathways affected would depend on the specific targets of the compound it is replacing. It’s important to note that 1-phenylbicyclo[111]pentane’s unique structure can add three-dimensional character and saturation to compounds , which may influence how it interacts within these pathways.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its unique structure. It has been found that increasing the fraction of sp3-hybridised carbon atoms in a drug molecule, like in this compound, can make a lead oral drug compound “more developable” . This suggests that this compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially improving bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biological system and the compound it is replacing. It has been documented that bioisosteric replacements with 1-phenylbicyclo[111]pentane can lead to increased or equal solubility, potency, and metabolic stability of lead compounds . This suggests that the introduction of this compound could lead to improved therapeutic outcomes.
Direcciones Futuras
The field of BCPs is evolving with new challenges and directions emerging, such as the emergence of other rigid small ring hydrocarbons and heterocycles possessing unique substituent exit vectors . The difficulty in their large-scale preparation is still a problem, that often outweighs the corresponding derivatives to becoming clinical candidates . This work should ease the transition of bicyclo[1.1.1]pentane-containing bioactive compounds to clinical candidates, and subsequently to drugs .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1-Phenylbicyclo[1.1.1]pentane are largely due to its unique structure. It is known to be a bioisostere of the phenyl ring
Cellular Effects
It is known that bioisosteres of the phenyl ring, such as this compound, can influence cell function
Molecular Mechanism
It is known to be a bioisostere of the phenyl ring , which suggests it may interact with biomolecules in a similar manner
Propiedades
IUPAC Name |
1-phenylbicyclo[1.1.1]pentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12/c1-2-4-10(5-3-1)11-6-9(7-11)8-11/h1-5,9H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEWRLQJVHCDTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl [3-(hydroxymethyl)tetrahydro-3-thienyl]carbamate](/img/structure/B2630928.png)

![8-((2,3,4,5,6-Pentamethylphenyl)sulfonyl)-1-oxa-4-thia-8-azaspiro[4.5]decane](/img/structure/B2630930.png)

![N-{1-[(2-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloroacetamide](/img/structure/B2630932.png)
![2-[4-[6-(Trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]ethanol](/img/structure/B2630936.png)
![N-(5-chloro-2-methylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2630937.png)
![5-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)-2-nitrobenzamide](/img/structure/B2630939.png)
![Tert-butyl N-methyl-N-[(1S,2S)-2-(methylamino)cyclohexyl]carbamate](/img/structure/B2630940.png)



